2-(benzylsulfanyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Description
The compound 2-(benzylsulfanyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a sulfanyl-acetamide derivative featuring a benzylsulfanyl moiety and a 5-phenyl-1,2-oxazol-3-ylmethyl group. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs and related compounds in the acetamide class are well-documented. These analogs frequently exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties, often attributed to the interplay of sulfonamide/sulfanyl groups and heterocyclic aromatic systems like oxazole .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-7-3-1-4-8-15)20-12-17-11-18(23-21-17)16-9-5-2-6-10-16/h1-11H,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROULNAABMNWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Observations:
Sulfanyl vs. Sulfonamide Groups: The benzylsulfanyl group in the target compound replaces the sulfonamide moiety seen in analogs like 901397-84-0 .
Oxazole vs. Triazole Heterocycles :
- The 5-phenyl-1,2-oxazole core in the target compound contrasts with triazole-containing analogs (e.g., N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ). Oxazoles are less basic than triazoles, which could influence pharmacokinetic properties like metabolic stability.
Substituent Effects on Bioactivity: Chloroacetamide derivatives (e.g., 901397-84-0) are common intermediates for antimicrobial agents due to their electrophilic reactivity .
Structural Similarity Scores :
- lists compounds with similarity scores up to 0.94 (e.g., 901397-84-0 ), indicating close structural alignment with the target compound except for the sulfamoyl/chloro groups . These differences likely modulate target binding and solubility.
Research Findings and Implications
- Antimicrobial Potential: Sulfonamide and acetamide derivatives in the evidence are frequently designed for antimicrobial applications . The target compound’s benzylsulfanyl group may broaden its spectrum against resistant strains by enhancing membrane penetration.
- Synthetic Challenges : Analogous compounds (e.g., 854033-61-7 ) are synthesized via chloroacetylation or sulfonylation, suggesting feasible routes for the target compound’s preparation.
- Crystallographic Data : Structures like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide highlight the importance of sulfur-aromatic interactions in stabilizing molecular conformations.
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